Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the family of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common synthetic route involves the reaction of a chromanone derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often through the use of advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced spiro derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds, such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro linkage but lacks the ethyl and bromo substituents, resulting in different chemical properties and applications.
6-bromo-chroman-4-one: This compound has a similar chromanone structure but does not contain the spiro linkage, leading to different reactivity and biological activity.
The uniqueness of Ethyl 6-bromo-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate lies in its specific substituents and spiro linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18BrNO4 |
---|---|
Molecular Weight |
368.22 g/mol |
IUPAC Name |
ethyl 6-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H18BrNO4/c1-2-21-15(20)18-7-5-16(6-8-18)10-13(19)12-9-11(17)3-4-14(12)22-16/h3-4,9H,2,5-8,10H2,1H3 |
InChI Key |
LOFNYZJIMYWYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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